molecular formula C14H19N3S B11814940 6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole

6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole

Cat. No.: B11814940
M. Wt: 261.39 g/mol
InChI Key: FKUNPTVIMSJWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring fused with a piperazine moiety and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine to yield the final product .

Another approach involves the use of microwave irradiation to accelerate the reaction between 2-aminobenzothiazole, isopropyl bromide, and piperazine. This method offers the advantage of shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high purity and yield of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Isopropyl-2-(piperazin-1-yl)benzo[d]thiazole is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and improve its ability to penetrate biological membranes. This structural feature may contribute to its higher potency and efficacy in various biological applications compared to similar compounds .

Properties

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

2-piperazin-1-yl-6-propan-2-yl-1,3-benzothiazole

InChI

InChI=1S/C14H19N3S/c1-10(2)11-3-4-12-13(9-11)18-14(16-12)17-7-5-15-6-8-17/h3-4,9-10,15H,5-8H2,1-2H3

InChI Key

FKUNPTVIMSJWNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)N3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.